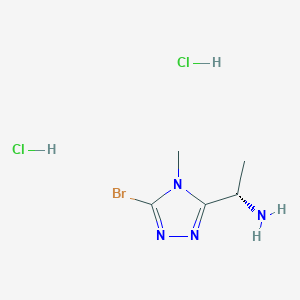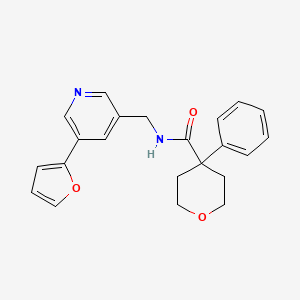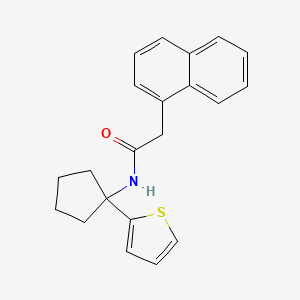
2-(naphthalen-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(naphthalen-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide” is a complex organic molecule. It contains a naphthalene ring, a thiophene ring, and a cyclopentyl group, all of which are common structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the naphthalene and thiophene rings. These rings are aromatic and tend to favor planar configurations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of aromatic rings in this compound might contribute to its stability and possibly its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Anti-Parkinson's Activity
Research has shown the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives to study their anti-Parkinson's activity. These derivatives were evaluated using in vitro free radical scavenging assay and in vivo anti-Parkinson's screening by 6-Hydroxydopamine lesioned rat's model. Among the tested compounds, one of the 4-thiazolidinone derivatives exhibited maximum anti-Parkinson's activity, highlighting its potential as a therapeutic agent for Parkinson's disease treatment (Gomathy et al., 2012).
Anti-HIV Drug Potential
A study conducted on a series of acetamide derivatives, including 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide (TTA) derivatives, focused on their local reactivity as anti-HIV drugs. The research, based on density functional theory (DFT), explored the local reactivity of these derivatives, suggesting their potential as potent anti-HIV drugs due to their interaction mechanism with biological molecules (Oftadeh et al., 2013).
Anticancer Screening
Another area of research has been the synthesis of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives for anticancer screening. These compounds have been synthesized and evaluated for their anti-Parkinson's screening using an in vitro free radical scavenging assay and in vivo models. This research highlights the compound's versatile potential in developing treatments for neurological conditions and possibly other diseases (Gomathy et al., 2012).
Synthesis and Biological Evaluation
The compound's utility extends to the synthesis and biological evaluation of aminothiazoles, thiazolylacetonitrile, imidazo[1,2-a]pyridine, imidazo[2,1-b]thiazole, chromene, and benzo[f]chromene derivatives containing a naproxenoyl moiety as potential anti-inflammatory agents. This exploration signifies the compound's role in synthesizing new chemical entities with possible anti-inflammatory properties, which could lead to the development of new anti-inflammatory medications (Thabet et al., 2011).
Fluorescent AND Logic Gate
A naphthalene-thiophene hybrid molecule, including elements of 2-(naphthalen-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide, has been developed as a fluorescent AND logic gate, with Zn2+ and OAc- ions as inputs for cell imaging and computational studies. This innovative application demonstrates the compound's potential in the development of molecular electronics and bioimaging technologies (Karak et al., 2013).
Wirkmechanismus
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without more information, it’s difficult to speculate on the mechanism of action for this compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-(1-thiophen-2-ylcyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NOS/c23-20(15-17-9-5-8-16-7-1-2-10-18(16)17)22-21(12-3-4-13-21)19-11-6-14-24-19/h1-2,5-11,14H,3-4,12-13,15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOIAORZSQPGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2883695.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methanesulfonamide](/img/structure/B2883696.png)
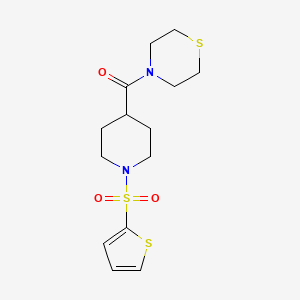
![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2883698.png)
![5-(ethylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883699.png)
![Methyl 3-{[2-({2-[(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2883702.png)
![5,6-dichloro-N-[2-(3,4-difluorophenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2883703.png)
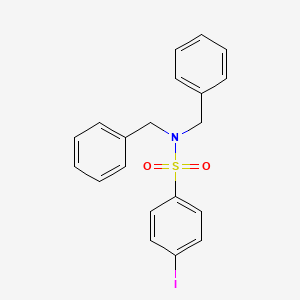
![2-Bromo-6-[difluoro(phenyl)methyl]pyridine](/img/structure/B2883707.png)
![2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy][1,8]naphthyridine](/img/structure/B2883708.png)
